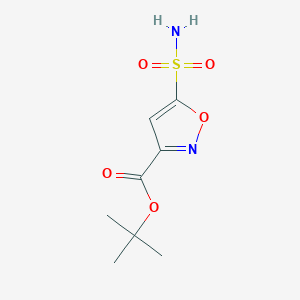

Tert-butyl 5-sulfamoyl-1,2-oxazole-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 5-sulfamoyl-1,2-oxazole-3-carboxylate is a chemical compound with the molecular formula C8H12N2O5S . It is a derivative of oxazole, which is an important heterocyclic nucleus having a wide spectrum of biological activities .

Synthesis Analysis

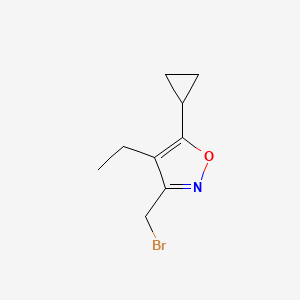

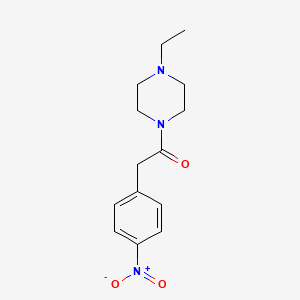

The synthesis of oxazole derivatives, including Tert-butyl 5-sulfamoyl-1,2-oxazole-3-carboxylate, has been a field of interest for many researchers . Oxazole is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities .Molecular Structure Analysis

The molecular structure of Tert-butyl 5-sulfamoyl-1,2-oxazole-3-carboxylate consists of 8 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, 5 oxygen atoms, and 1 sulfur atom . The structure is based on the oxazole ring, which is a 5-membered ring with one oxygen atom and one nitrogen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of Tert-butyl 5-sulfamoyl-1,2-oxazole-3-carboxylate include a molecular weight of 248.26 . Other specific properties such as boiling point and storage conditions are not explicitly mentioned in the available resources .Scientific Research Applications

General Pharmacodynamics

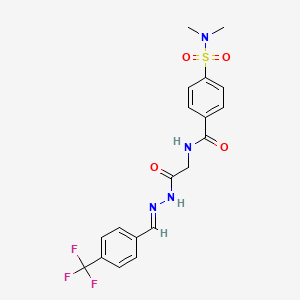

Tert-butyl 5-sulfamoyl-1,2-oxazole-3-carboxylate and its related compounds are extensively studied for their pharmacodynamic properties. For instance, the compound has been linked with the pharmacodynamics of hypoglycemic arylsulfonamides, demonstrating its potential in the treatment of diabetes and its relevance in medical chemistry research (Loubatières, 1959).

Synthesis and Chemical Reactivity

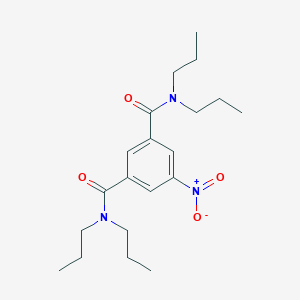

The compound has been involved in innovative chemical synthesis techniques, such as the intramolecular sulfinylation of sulfonamides leading to high yields of aryl[4,5]isothiazoles through an all-heteroatom Wittig-equivalent process (Xu et al., 2016). This highlights its role in facilitating complex organic reactions and synthesizing novel chemical structures.

Anti-inflammatory and Antiarthritic Applications

Research has explored the anti-inflammatory and antiarthritic potential of tert-butyl 5-sulfamoyl-1,2-oxazole-3-carboxylate derivatives. Compounds with the gamma-sultam skeleton, including tert-butyl substituents, have shown promising results in inhibiting cyclooxygenase-2 and 5-lipoxygenase, offering potential therapeutic benefits for arthritis treatment (Inagaki et al., 2000).

Material Science and Sensory Applications

In material science, tert-butyl 5-sulfamoyl-1,2-oxazole-3-carboxylate derivatives have been utilized in constructing nanofibers with strong blue emissive properties. These materials have shown potential in detecting volatile acid vapors, demonstrating the compound's utility in developing chemosensors (Sun et al., 2015).

Synthetic Chemistry

The compound's derivatives have been applied in synthetic chemistry, particularly in creating sulfonylated indazolones. This process exemplifies its role in promoting innovative synthetic routes for constructing structurally diverse and potentially bioactive molecules (Ghosh et al., 2020).

properties

IUPAC Name |

tert-butyl 5-sulfamoyl-1,2-oxazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O5S/c1-8(2,3)14-7(11)5-4-6(15-10-5)16(9,12)13/h4H,1-3H3,(H2,9,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXETXALUFSWVPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=NOC(=C1)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 5-sulfamoyl-1,2-oxazole-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2913061.png)

![N-[2-[3-(2,3-Dichlorophenoxy)azetidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2913063.png)

![2-chloro-N-{5-cyano-2-[(2,6-dichlorophenyl)sulfanyl]phenyl}benzenecarboxamide](/img/structure/B2913066.png)

![N-[4-(3-Cyclopropyl-6-oxopyridazin-1-yl)cyclohexyl]-4,4-difluorocyclohexane-1-carboxamide](/img/structure/B2913072.png)

![2-[2-amino-4-(methoxymethyl)-6-oxo-1(6H)-pyrimidinyl]-N~1~-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2913080.png)